molecular formula C34H32FN5Na2O7 B607603 Gastrazole CAS No. 862583-15-1

Gastrazole

Cat. No.: B607603
CAS No.: 862583-15-1
M. Wt: 687.6 g/mol
InChI Key: VHAXHRARUCKASM-UJXPALLWSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gastrazole is a potent and selective gastrin receptor antagonist. It is primarily used in the treatment of advanced pancreatic cancer. This compound works by inhibiting the growth of pancreatic cancer cells, making it a promising compound in oncology research .

Scientific Research Applications

Gastrazole has several scientific research applications, including:

    Oncology: this compound is used in the treatment of advanced pancreatic cancer.

    Pharmacology: this compound is studied for its potential use in other types of cancer and gastrointestinal disorders.

    Biochemistry: this compound is used to study the role of gastrin receptors in various biological processes.

Mechanism of Action

Gastrazole works by reducing the amount of acid in the stomach which helps in relief of acid-related indigestion and heartburn . It is a proton pump inhibitor (PPI) and is used along with antibiotics for the treatment of H.Pylori infection .

Safety and Hazards

Common side effects of Gastrazole include diarrhea, dizziness, flatulence, headache, nausea, vomiting, abdominal pain, and weakness . Long-term use of this compound can cause thinning of bones, which is called osteoporosis . This compound decreases the calcium absorption leading to calcium deficiency and increases the risk of bone fractures of the hip, wrist, or spine .

Future Directions

Gastrazole appears to confer a small survival advantage over placebo in patients with advanced pancreatic cancer, but larger trials are needed to confirm this effect . This compound did not lead to better survival than 5-FU but produced fewer toxic effects, and so might be useful in combination with cytotoxic drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Gastrazole involves a series of chemical reactions, including the formation of benzimidazole derivatives. A practical and scalable synthesis method has been developed to prepare multikilogram batches of this compound. This method involves an amide bond-forming reaction that proceeds via the isoimide of a benzimidazoleamide acid derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. The reaction conditions are carefully controlled to maintain the stability of the compound throughout the production process .

Chemical Reactions Analysis

Types of Reactions

Gastrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and pH, are optimized to achieve the desired chemical transformations .

Major Products Formed

The major products formed from the chemical reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while substitution reactions may yield substituted benzimidazole derivatives .

Comparison with Similar Compounds

Similar Compounds

    Omeprazole: Omeprazole is a proton pump inhibitor that reduces gastric acid secretion.

    Esomeprazole: Esomeprazole is another proton pump inhibitor used to treat gastroesophageal reflux disease.

    Pantoprazole: Pantoprazole is also a proton pump inhibitor used for managing gastroesophageal reflux disease and other gastric acid-related conditions.

Uniqueness of Gastrazole

This compound is unique in its selective inhibition of the gastrin receptor, making it particularly effective in the treatment of advanced pancreatic cancer. Unlike proton pump inhibitors, which primarily reduce gastric acid secretion, this compound targets the molecular pathways involved in cancer cell growth .

Properties

IUPAC Name

disodium;5-[[(2S)-2-[[6-(cycloheptylmethylcarbamoyl)-1H-benzimidazole-5-carbonyl]amino]-3-(2-fluorophenyl)propanoyl]amino]benzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H34FN5O7.2Na/c35-26-10-6-5-9-20(26)14-29(32(43)39-23-12-21(33(44)45)11-22(13-23)34(46)47)40-31(42)25-16-28-27(37-18-38-28)15-24(25)30(41)36-17-19-7-3-1-2-4-8-19;;/h5-6,9-13,15-16,18-19,29H,1-4,7-8,14,17H2,(H,36,41)(H,37,38)(H,39,43)(H,40,42)(H,44,45)(H,46,47);;/q;2*+1/p-2/t29-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHAXHRARUCKASM-UJXPALLWSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)CNC(=O)C2=CC3=C(C=C2C(=O)NC(CC4=CC=CC=C4F)C(=O)NC5=CC(=CC(=C5)C(=O)[O-])C(=O)[O-])N=CN3.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCCC(CC1)CNC(=O)C2=CC3=C(C=C2C(=O)N[C@@H](CC4=CC=CC=C4F)C(=O)NC5=CC(=CC(=C5)C(=O)[O-])C(=O)[O-])N=CN3.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H32FN5Na2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80235459
Record name JB-95008
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

687.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862583-15-1
Record name JB-95008
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0862583151
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name JB-95008
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JB-95008
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55TZM8F95P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.